[1-(Aminomethyl)cyclopropyl](4-methyl-1,2,3-thiadiazol-5-yl)methanol
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Overview
Description
1-(Aminomethyl)cyclopropylmethanol is a complex organic compound with a unique structure that combines a cyclopropyl group, an aminomethyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves multi-step organic reactions. One common route starts with the preparation of the cyclopropyl ring, followed by the introduction of the aminomethyl group. The thiadiazole ring is then synthesized and attached to the cyclopropyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Aminomethyl)cyclopropylmethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(Aminomethyl)cyclopropylmethanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.
Medicine
In medicine, 1-(Aminomethyl)cyclopropylmethanol is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials with unique properties, such as enhanced strength or conductivity. Its applications in polymer science and nanotechnology are also being explored.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the thiadiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[1-(Aminomethyl)cyclopropyl]methanol: This compound shares the cyclopropyl and aminomethyl groups but lacks the thiadiazole ring.
[4-(Aminomethyl)tetrahydro-2H-pyran-4-yl]methanol: Similar in structure but with a tetrahydropyran ring instead of a cyclopropyl group.
3-(4-Chlorophenyl)-1-propanol: Contains a similar aminomethyl group but with a different aromatic ring structure.
Uniqueness
The uniqueness of 1-(Aminomethyl)cyclopropylmethanol lies in its combination of a cyclopropyl group and a thiadiazole ring, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H13N3OS |
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Molecular Weight |
199.28 g/mol |
IUPAC Name |
[1-(aminomethyl)cyclopropyl]-(4-methylthiadiazol-5-yl)methanol |
InChI |
InChI=1S/C8H13N3OS/c1-5-6(13-11-10-5)7(12)8(4-9)2-3-8/h7,12H,2-4,9H2,1H3 |
InChI Key |
MMIRRRSUGURYMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(C2(CC2)CN)O |
Origin of Product |
United States |
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